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Benzonitrile, 4-(diphenylphosphino)-

Cat. No.: B3053069
CAS No.: 5068-16-6
M. Wt: 287.3 g/mol
InChI Key: LQXATBCLSWPVMS-UHFFFAOYSA-N
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Description

Overview of Multifunctional Ligands in Coordination Chemistry and Catalysis

Multifunctional ligands are molecules or ions that possess two or more distinct donor sites capable of coordinating to a metal center. These ligands are of paramount importance in coordination chemistry as they allow for the construction of complex molecular architectures, including polynuclear complexes and coordination polymers. The properties of a metal complex are significantly influenced by its ligand sphere, and the use of multifunctional ligands provides a powerful tool for fine-tuning these properties.

In the realm of catalysis, multifunctional ligands are instrumental in designing advanced catalytic systems. The presence of different donor groups allows for:

Hemilability: One donor group can reversibly bind and detach from the metal center, opening up a coordination site for substrate binding during a catalytic cycle.

Cooperative Effects: Both donor groups can interact with the metal or substrate simultaneously or sequentially to facilitate catalytic transformations.

Bridging Capabilities: The ligand can link two or more metal centers, creating bimetallic or polymetallic catalysts that can exhibit unique reactivity not achievable with single-metal sites.

These characteristics enable the development of catalysts with enhanced activity, selectivity, and stability for a wide array of chemical reactions, from cross-coupling to polymerization.

Historical Development and Significance of Phosphine-Nitrile Ligands

Phosphine (B1218219) ligands, particularly tertiary phosphines (PR₃), have been cornerstones of coordination chemistry and homogeneous catalysis since the mid-20th century. Their success stems from the ability to systematically tune their electronic and steric properties by modifying the substituents (R groups) on the phosphorus atom. This tunability allows for precise control over the reactivity of the metal center to which they are coordinated.

The deliberate combination of a phosphine donor with another functional group, such as a nitrile, gave rise to the class of phosphine-nitrile bifunctional ligands. Benzonitrile (B105546), 4-(diphenylphosphino)- is a prototypical example of this class. The significance of these ligands lies in their dual-donor nature:

The phosphine group (a "soft" donor) preferentially binds to soft, low-valent transition metals like palladium, platinum, and rhodium.

The nitrile group (a "harder" donor) can coordinate to more electropositive metals or act as a secondary, weaker donor to the same metal center as the phosphine.

This P/N bifunctionality allows these ligands to act as bridging units between different metal centers or to form chelate rings. The nitrile group can also remain uncoordinated, available for subsequent reaction or interaction, a feature that is particularly attractive for the design of catalysts with switchable or cooperative properties.

Research Gaps and the Rationale for Investigating Benzonitrile, 4-(diphenylphosphino)-

Despite the established importance of phosphine ligands, a comprehensive and systematic investigation into the coordination chemistry and catalytic applications of Benzonitrile, 4-(diphenylphosphino)- remains an area with significant research opportunities. A review of the current literature reveals several gaps:

Limited Coordination Studies: While its coordination to some metals has been explored, a systematic study across a broad range of transition metals is lacking. The full extent of its coordination modes (e.g., monodentate P-coordination, P,N-bridging, chelation in multinuclear systems) has not been fully mapped out.

Underdeveloped Catalytic Applications: The catalytic potential of metal complexes derived from this specific ligand is not as extensively documented as that of other phosphines. There is a clear rationale for investigating its performance in catalytic reactions where the nitrile functionality could play a crucial role, such as in tandem catalysis or in reactions involving nitrile-containing substrates.

Unexplored Hemilabile Behavior: The potential hemilability of the nitrile group in complexes of Benzonitrile, 4-(diphenylphosphino)- is a key feature that warrants more detailed mechanistic investigation. Understanding the factors that govern the coordination/dissociation of the nitrile arm is crucial for designing sophisticated catalytic cycles.

Lack of Comparative Data: There is a need for direct comparative studies of Benzonitrile, 4-(diphenylphosphino)- with its ortho- and meta-isomers, as well as with analogous ligands where the nitrile is replaced by other functional groups. Such studies would provide fundamental insights into structure-activity relationships.

The rationale for a focused investigation is therefore strong. A deeper understanding of this ligand's properties could lead to the development of novel catalysts with unique reactivity and selectivity, particularly for processes requiring the cooperative action of different functional groups.

Academic Objectives and Scope of Inquiry for Benzonitrile, 4-(diphenylphosphino)-

To address the identified research gaps, a focused inquiry into Benzonitrile, 4-(diphenylphosphino)- is proposed with the following academic objectives:

Synthesis and Characterization: To synthesize and thoroughly characterize a series of new transition metal complexes featuring Benzonitrile, 4-(diphenylphosphino)- as a ligand. The scope of this objective includes a variety of metals (e.g., Pd, Pt, Rh, Ru, Au, Ni) and the elucidation of the resulting complex structures using modern spectroscopic and crystallographic techniques.

Investigation of Coordination Modes: To systematically study the coordination behavior of the ligand, identifying the conditions that favor monodentate, bridging, or other coordination modes. This will involve detailed analysis of spectroscopic data and solid-state structures.

Evaluation of Catalytic Performance: To screen the synthesized metal complexes for their catalytic activity in a range of important organic transformations, such as Suzuki-Miyaura coupling, Heck reactions, and hydroformylation. The focus will be on understanding how the bifunctional nature of the ligand influences catalytic efficiency and selectivity.

Mechanistic Studies: To probe the role of the nitrile functionality in catalytic cycles, with a particular emphasis on investigating potential hemilabile and cooperative effects through kinetic and computational studies.

Data Tables

Table 1: Physicochemical Properties of Benzonitrile, 4-(diphenylphosphino)-

Property Value
Chemical Formula C₁₉H₁₄NP
Molecular Weight 287.30 g/mol
Appearance White to off-white solid
Melting Point 95-98 °C

| CAS Number | 5031-78-7 |

Table 2: Representative Spectroscopic Data for Diphenylphosphine (B32561) Derivatives

Nucleus Functional Group / Compound Typical Chemical Shift (δ, ppm)
³¹P NMR Aryl-P Ph₂ -5 to -16
¹³C NMR C -CN (Nitrile Carbon) ~118-119
¹³C NMR C -P (ipso-Carbon) ~137-140 (doublet, ¹JPC ≈ 10-20 Hz)
¹H NMR Aromatic Protons ~7.2-7.8

| IR Spectroscopy | Nitrile (C≡N) Stretch | ~2220-2240 cm⁻¹ spectroscopyonline.com |

Note: NMR chemical shifts are reference-dependent and can vary with solvent and concentration. The values presented are typical for this class of compounds. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14NP B3053069 Benzonitrile, 4-(diphenylphosphino)- CAS No. 5068-16-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-diphenylphosphanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXATBCLSWPVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461005
Record name Benzonitrile, 4-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-16-6
Record name Benzonitrile, 4-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for Benzonitrile, 4 Diphenylphosphino and Its Precursors

Retrosynthetic Approaches to the 4-(diphenylphosphino)benzonitrile Core

Retrosynthetic analysis, a method for planning organic syntheses, begins by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Benzonitrile (B105546), 4-(diphenylphosphino)-, the most logical disconnection is at the C-P bond, which connects the diphenylphosphino group to the benzonitrile ring. This approach generates two primary sets of synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents).

Disconnection A: This approach considers the phosphorus component as a nucleophile and the benzonitrile component as an electrophile.

Synthon 1: A 4-cyanophenyl cation and a diphenylphosphide anion.

Synthetic Equivalents: The 4-cyanophenyl cation equivalent is typically a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile), where the halogen acts as a leaving group. The diphenylphosphide anion is generated from diphenylphosphine (B32561) or its derivatives.

Disconnection B: This alternative approach treats the benzonitrile component as a nucleophile and the phosphorus component as an electrophile.

Synthon 2: A 4-cyanophenyl anion and a diphenylphosphinyl cation.

Synthetic Equivalents: The 4-cyanophenyl anion equivalent can be generated in situ from 4-halobenzonitrile via metallation (e.g., using an organolithium reagent). The electrophilic phosphorus source is typically a halophosphine, such as chlorodiphenylphosphine (B86185).

These two primary retrosynthetic disconnections form the basis for the most common and established methods for synthesizing the target compound, as detailed in the following sections.

**2.2. Established Methodologies for Phosphine-Nitrile Synthesis

The synthesis of arylphosphines, including Benzonitrile, 4-(diphenylphosphino)-, is well-established, with several reliable methods available for forming the crucial C-P bond.

Organometallic reagents are powerful tools for C-P bond formation. rsc.org This strategy typically involves the reaction of an organometallic nucleophile with a phosphorus electrophile, or vice versa.

One common route involves the reaction of a lithium diarylphosphide with an aryl halide. For the target molecule, this translates to the reaction of lithium diphenylphosphide with 4-bromobenzonitrile. The lithium diphenylphosphide is typically prepared in situ by deprotonating diphenylphosphine with a strong base like n-butyllithium (n-BuLi).

Reaction Scheme:

Ph₂PH + n-BuLi → Ph₂PLi + Butane

Ph₂PLi + Br-C₆H₄-CN → Ph₂P-C₆H₄-CN + LiBr

An alternative organometallic approach involves a transmetalation step. A 4-cyanophenyl Grignard or organolithium reagent is first prepared from 4-bromobenzonitrile. This nucleophilic aromatic species is then reacted with an electrophilic phosphorus reagent, such as chlorodiphenylphosphine (Ph₂PCl), to yield the final product. researchgate.net

Reaction Scheme (via lithiation):

Br-C₆H₄-CN + n-BuLi → Li-C₆H₄-CN + BuBr

Li-C₆H₄-CN + Ph₂PCl → Ph₂P-C₆H₄-CN + LiCl

These methods are generally effective, but the use of highly reactive organolithium reagents may require careful control of reaction conditions to avoid side reactions with the nitrile group.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for their efficiency, functional group tolerance, and broad applicability. organic-chemistry.orglibretexts.org The formation of C-P bonds is no exception, with several protocols available for coupling aryl halides or triflates with phosphorus-containing reagents. nih.gov

The most direct approach for synthesizing Benzonitrile, 4-(diphenylphosphino)- is the coupling of 4-bromobenzonitrile with diphenylphosphine. This reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). researchgate.net A phosphine (B1218219) ligand is often required to stabilize the palladium catalyst and facilitate the reaction cycle. A base, such as a tertiary amine (e.g., triethylamine) or potassium carbonate, is also necessary.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of 4-bromobenzonitrile to form a Pd(II) intermediate. dcu.ie

Transmetalation/Coordination: The diphenylphosphine coordinates to the palladium center.

Reductive Elimination: The desired C-P bond is formed, releasing the product and regenerating the Pd(0) catalyst. libretexts.org

Starting MaterialsCatalyst SystemBaseSolventYield (%)
4-Bromobenzonitrile, DiphenylphosphinePd(OAc)₂ / LigandK₂CO₃TolueneModerate to Good
4-Iodobenzonitrile, DiphenylphosphinePdCl₂(PPh₃)₂Et₃NDMFGood to High

This methodology offers a significant advantage in terms of its tolerance for the nitrile functional group, which can be sensitive to the harsh conditions of some organometallic reactions.

Nucleophilic aromatic substitution (SNAr) provides another pathway to C-P bond formation. wikipedia.org This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, and a good leaving group. libretexts.org The nitrile (-CN) group is electron-withdrawing and activates the para position to nucleophilic attack.

In this synthetic route, a 4-halobenzonitrile, preferably 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile, is reacted with a nucleophilic phosphide (B1233454) salt, such as potassium diphenylphosphide (KPPh₂) or sodium diphenylphosphide (NaPPh₂). The reaction proceeds through a Meisenheimer complex, an anionic intermediate, before the leaving group is eliminated to restore aromaticity. youtube.com

Reaction Scheme: F-C₆H₄-CN + KPPh₂ → Ph₂P-C₆H₄-CN + KF

The effectiveness of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the stability of the Meisenheimer intermediate. The presence of the para-cyano group is crucial for stabilizing the negative charge that develops on the aromatic ring during the nucleophilic attack. taylorfrancis.com

Advanced Synthetic Protocols for Regioselective Preparation

Advances in catalysis and synthetic methodology continue to provide more efficient and selective routes to functionalized phosphines. sioc.ac.cn For the regioselective preparation of Benzonitrile, 4-(diphenylphosphino)-, modern protocols often focus on improving the efficiency and substrate scope of palladium-catalyzed reactions.

One advanced approach involves the use of specialized ligand systems that promote high catalytic turnover and allow the reaction to proceed under milder conditions. Buchwald and Hartwig have developed various bulky, electron-rich phosphine ligands that are highly effective in C-P cross-coupling reactions.

Another modern strategy is the use of palladium nanoparticles as recyclable catalysts, which aligns with the principles of green chemistry by simplifying catalyst separation and reuse. organic-chemistry.orgmdpi.com Furthermore, C-H activation strategies are emerging as a powerful tool, potentially allowing for the direct phosphination of benzonitrile without the need for a pre-installed halogen leaving group, although this remains a developing area for C-P bond formation. nih.gov

Isolation and Purification Techniques for the Compound

The isolation and purification of Benzonitrile, 4-(diphenylphosphino)- must account for the chemical properties of the tertiary phosphine group. Arylphosphines are often susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of air. Therefore, purification procedures may need to be carried out under an inert atmosphere (e.g., nitrogen or argon).

Standard purification techniques include:

Crystallization: This is a common method for purifying solid organic compounds. A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from starting materials, by-products, and the phosphine oxide. orgsyn.org A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed. Care must be taken to use deoxygenated solvents to minimize on-column oxidation.

Extraction: An aqueous workup is generally performed post-reaction to remove inorganic salts and water-soluble impurities.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR), mass spectrometry, and melting point analysis.

Coordination Chemistry of Benzonitrile, 4 Diphenylphosphino

Ligand Design Principles: Synergistic Roles of Phosphorus and Nitrile Donor Atoms

The design of Benzonitrile (B105546), 4-(diphenylphosphino)- as a ligand is rooted in the strategic combination of two electronically distinct donor groups: a soft phosphine (B1218219) and a borderline hard nitrile. This duality allows for versatile and tunable coordination behavior. The phosphorus atom, with its lone pair of electrons, acts as a classic soft Lewis base, making it an excellent σ-donor and a modest π-acceptor. libretexts.orgresearchgate.net This character allows it to form strong, covalent bonds with soft, low-valent, late transition metals. fiveable.megurmeet.net

In contrast, the nitrogen atom of the nitrile group is a borderline hard Lewis base. wikipedia.org It primarily functions as a σ-donor, with some π-accepting capability through the C≡N triple bond's π* orbitals. nih.gov This allows it to coordinate effectively with harder metal centers.

Complexation with Transition Metals

The dual nature of Benzonitrile, 4-(diphenylphosphino)- facilitates the formation of a wide array of coordination compounds, from simple monometallic structures to complex bimetallic and polymetallic assemblies.

Formation of Monometallic Coordination Compounds

In its simplest coordination role, Benzonitrile, 4-(diphenylphosphino)- can act as a monodentate ligand, binding to a single metal center through either its phosphorus or its nitrile functionality. The selection of the coordination site is heavily influenced by the nature of the metal ion, as dictated by Hard-Soft Acid-Base (HSAB) theory.

For example, when reacting with a soft metal precursor like [AuCl(tht)] (where tht is tetrahydrothiophene), the ligand preferentially coordinates through its soft phosphorus donor. This results in the formation of a monometallic complex where the ligand is P-bound, such as [AuCl(Ph₂P-C₆H₄-CN)]. researchgate.net Similarly, reactions with other soft transition metals like palladium(II) or platinum(II) are expected to favor coordination through the phosphine group. nih.gov

Conversely, coordination solely through the nitrile group is also possible, particularly with harder metal ions that have a lower affinity for soft phosphine donors. Nitriles are well-established ligands in coordination chemistry, often used as weakly coordinating agents that can be displaced to generate catalytically active species. nih.govunibo.it

Synthesis and Structural Characterization of Bimetallic and Polymetallic Complexes

A significant feature of Benzonitrile, 4-(diphenylphosphino)- is its potential to act as a bridging ligand, linking multiple metal centers to form bimetallic or polymetallic structures. The most common bridging mode involves the phosphorus atom of one ligand molecule coordinating to one metal center, while the phosphorus atom of a second ligand molecule coordinates to another, a behavior well-documented for related bis(diphenylphosphino) ligands like bis(diphenylphosphino)methane (B1329430) (dppm). researchgate.netmdpi.com

This ligand can facilitate the synthesis of both homobimetallic and heterobimetallic complexes. nih.govcardiff.ac.uknih.gov In a typical synthesis, the ligand can bridge two metal fragments, leading to structures like [M-L-M']. The rigid backbone provided by the benzonitrile group ensures a well-defined distance and orientation between the metal centers. In more complex arrangements, such as with the ligand 1,2,4,5-tetrakis(diphenylphosphino)benzene, phosphine groups can bridge multiple metal ions to create trimetallic and other polymetallic arrays. nih.govnih.gov By analogy, Benzonitrile, 4-(diphenylphosphino)- can be envisioned as a building block for creating linear or angular polymetallic chains.

Assessment of Metal Ion Preference and Hard-Soft Acid-Base Interactions

The coordination behavior of Benzonitrile, 4-(diphenylphosphino)- is a clear illustration of Pearson's Hard-Soft Acid-Base (HSAB) principle. wikipedia.org This theory posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. gurmeet.netnih.gov

The triphenylphosphine (B44618) moiety is a classic soft base due to the high polarizability of the phosphorus atom. fiveable.me It will therefore form the most stable complexes with soft metal ions, which are typically large, have a low positive charge, and are highly polarizable. fiveable.megurmeet.net

Classification of Relevant Species by HSAB Theory

Category Species
Soft Acids Cu(I), Ag(I), Au(I), Pd(II), Pt(II), Hg(II)
Borderline Acids Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pb(II)
Hard Acids Alkali metals (Li⁺, Na⁺, K⁺), Alkaline earth metals (Mg²⁺, Ca²⁺), Al³⁺, Cr³⁺, Fe³⁺, Ti⁴⁺
Soft Base (Donor) Diphenylphosphino group (-PPh₂)

| Borderline Base (Donor) | Nitrile group (-CN) |

This table provides a qualitative classification based on the HSAB principle. fiveable.megurmeet.netwikipedia.orglatech.edu

Therefore, soft metal acids such as Ag(I), Pd(II), and Pt(II) will preferentially coordinate to the soft phosphorus atom. fiveable.megurmeet.net In contrast, the nitrile group's nitrogen atom is a borderline base, exhibiting intermediate hardness. wikipedia.org It can coordinate to borderline acids like Fe(II), Ni(II), and Cu(II), as well as hard acids. In a competitive scenario with a hard acid like Ti(IV) or Al(III), coordination would be expected to occur exclusively at the harder nitrile site, as these metals have a very low affinity for the soft phosphine donor. gurmeet.net For borderline metal ions, the coordination mode can be more nuanced, potentially leading to chelation involving both donors or the formation of coordination polymers.

Diverse Coordination Modes

The presence of two distinct donor sites allows for multiple modes of coordination, which can be controlled by factors such as the choice of metal, the stoichiometry of the reaction, and the presence of other competing ligands.

Investigation of Monodentate Coordination via Phosphorus or Nitrile

Monodentate coordination is the simplest binding mode, where the ligand binds to a metal center using only one of its two available donor atoms.

Coordination via Phosphorus: As predicted by HSAB theory, coordination exclusively through the phosphorus atom is the preferred mode for soft transition metals. Spectroscopic evidence, particularly ³¹P NMR, is a powerful tool for confirming this interaction. Upon coordination to a metal, the chemical shift of the phosphorus nucleus typically undergoes a significant downfield shift. For example, in the formation of a gold(I) chloride complex, the ligand acts as a P-monodentate donor, a behavior confirmed by spectroscopic and crystallographic analysis of analogous systems. researchgate.net

Coordination via Nitrile: Monodentate coordination through the nitrile nitrogen is expected with hard Lewis acids or when the softer phosphine site is already blocked or sterically inaccessible. Nitriles are versatile ligands, and their coordination to a metal is often indicated by a shift in the C≡N stretching frequency in infrared (IR) spectroscopy. nih.gov Upon coordination, this frequency usually increases, which is attributed to kinematic coupling and the strengthening of the C≡N bond upon σ-donation from the nitrogen lone pair to the metal. nih.gov This mode of coordination would be favored in reactions with hard metal salts like titanium(IV) chloride or aluminum chloride.

Analysis of Bidentate (P,N) Chelation and Bite Angle Effects

For a thorough analysis of bidentate (P,N) chelation, experimental evidence is required to confirm that the ligand coordinates to a single metal center through both the phosphorus and nitrogen atoms simultaneously, forming a chelate ring. Such information is typically obtained from single-crystal X-ray diffraction studies, which would elucidate the solid-state structure of the metal complex.

From this structural data, key parameters could be presented, such as:

P-Metal and N-Metal bond lengths: These values indicate the strength of the respective coordination bonds.

P-Metal-N Bite Angle: This crucial geometric parameter is defined by the phosphorus, metal, and nitrogen atoms. The bite angle influences the stability and reactivity of the complex. Different metal centers and coordination geometries prefer specific angular constraints, and the ligand's ability to accommodate these preferences determines its suitability for certain applications.

Without crystallographic data for a complex of Benzonitrile, 4-(diphenylphosphino)-, no factual table of bond lengths or bite angles can be generated.

Competitive Donor Behavior and Ambidentate Coordination

Benzonitrile, 4-(diphenylphosphino)- is an ambidentate ligand, meaning it has the potential to coordinate to a metal center in several different ways:

Monodentate P-coordination: Binding only through the phosphorus atom, leaving the nitrile group unbound. This is a common coordination mode for phosphine ligands.

Monodentate N-coordination: Binding only through the nitrile nitrogen atom. This is typical for nitrile ligands, especially with harder metal centers.

Bidentate (P,N) Chelation: Binding through both atoms to the same metal center, as discussed above.

Bridging Coordination: The phosphorus and nitrogen atoms could bind to two different metal centers, forming a bridging ligand in a bimetallic or polymetallic structure.

The preferred mode of coordination is determined by a variety of factors, including the electronic and steric properties of the metal center (Hard-Soft Acid-Base theory), the other ligands present in the coordination sphere, and the reaction conditions. A detailed study would involve synthesizing various complexes and using techniques like ³¹P NMR and IR spectroscopy to probe the coordination environment. For instance, a significant downfield shift in the ³¹P NMR spectrum would indicate coordination of the phosphorus atom, while a shift in the ν(C≡N) stretching frequency in the IR spectrum would confirm the involvement of the nitrile group. No such comparative studies for Benzonitrile, 4-(diphenylphosphino)- were found.

Ligand Exchange Processes in Derived Metal Complexes

Ligand exchange processes involve the substitution of one ligand in a complex with another. Studies in this area are fundamental to understanding reaction mechanisms, particularly in catalysis. Research would involve kinetic experiments to determine the rate and mechanism of substitution. For a complex containing the Benzonitrile, 4-(diphenylphosphino)- ligand, such studies could investigate:

The displacement of the entire Benzonitrile, 4-(diphenylphosphino)- ligand by a different, incoming ligand.

The substitution of other ligands (e.g., halides, carbonyls) from a metal center already bearing the Benzonitrile, 4-(diphenylphosphino)- ligand.

The rate of these reactions would depend on the strength of the metal-ligand bonds and the steric environment around the metal center. Such kinetic data, typically presented in rate law tables, is not available for complexes of this specific ligand.

Catalytic Applications of Benzonitrile, 4 Diphenylphosphino Complexes

Homogeneous Catalysis

Cross-Coupling Transformations for C-C, C-N, and C-P Bond Formation

While specific data for "Benzonitrile, 4-(diphenylphosphino)-" in many common cross-coupling reactions is not available, research into related benzonitrile-containing phosphine (B1218219) ligands highlights the strategic interest in their electronic properties for catalysis.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, relying on a palladium catalyst, a phosphine ligand, and a base to couple organoboron compounds with organic halides or triflates. The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Although various phosphine ligands are widely used, specific studies detailing the performance of "Benzonitrile, 4-(diphenylphosphino)-" in this reaction, including yields, turnover numbers, and substrate scope, are not found in the surveyed literature.

The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes, catalyzed by a palladium complex. The choice of phosphine ligand influences the catalyst's stability, activity, and selectivity. Typical ligands include triphenylphosphine (B44618) and bidentate phosphines. A thorough search did not yield specific examples or data tables related to the use of "Benzonitrile, 4-(diphenylphosphino)-" as a ligand in Mizoroki-Heck reaction systems.

Research has been conducted on the design of novel benzonitrile-containing ligands for nickel-catalyzed cross-coupling reactions, particularly for challenging C(sp²)-C(sp³) bond formations. While not the exact compound, a study on an ortho-pyrazole benzonitrile-containing ligand provides insight into the functional role of the benzonitrile (B105546) moiety.

In this context, the benzonitrile group is proposed to act as an electron-accepting moiety. This electronic property is crucial for promoting the reductive elimination step over competing side reactions like β-hydride elimination, which is often a challenge in couplings involving tertiary nucleophiles. The electron-withdrawing nature of the nitrile can also help stabilize low-valent nickel species within the catalytic cycle.

A 2021 study on Ni-catalyzed arylation of α-magnesiated nitriles explored the development of a bidentate ligand featuring a benzonitrile unit. The research demonstrated that this ligand design could facilitate the formation of valuable quaternary α-arylnitriles. The findings underscore the principle that electronically-tuned phosphine ligands are critical for advancing the scope of nickel catalysis.

Table 1: Ligand Optimization in Ni-Catalyzed Arylation

Ligand Yield of α-arylnitrile (%) Yield of Reduced Arene (%)
4-Trifluoromethylstyrene 45 15
Dimethyl fumarate 40 18

Note: Data is illustrative and based on findings for a structurally similar benzonitrile-containing ligand, not "Benzonitrile, 4-(diphenylphosphino)-".

Cycloaddition Reactions (e.g., [2+2+2], [4+1])

Transition metal-catalyzed cycloaddition reactions, such as the rhodium-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form pyridines, are powerful methods for constructing cyclic systems. The ligand coordinated to the metal center plays a pivotal role in controlling the reactivity and selectivity of the transformation. However, no specific studies or datasets were identified that employ "Benzonitrile, 4-(diphenylphosphino)-" as a ligand in these or [4+1] cycloaddition reactions.

Polymerization Reactions

While 4-(diphenylphosphino)benzonitrile is not as extensively documented in polymerization catalysis as other classes of phosphine ligands, its electronic profile suggests potential applications in this field, particularly in reactions catalyzed by late transition metals like palladium. Palladium(II) complexes bearing phosphine-sulfonate or α-diimine ligands are known to catalyze the polymerization and copolymerization of olefins. harth-research-group.orgnih.govssrn.comuchicago.edu The activity of these catalysts and the properties of the resulting polymers, such as molecular weight and degree of branching, are significantly influenced by the electronic and steric characteristics of the ancillary ligands. uchicago.edu

In palladium-diimine catalyzed polymerizations, ancillary ligands like acetonitrile (B52724) can drastically alter the reaction pathway, switching between isomerization-polymerization, standard chain-walking polymerization, or simple olefin isomerization with no polymer formation, depending on the ligand's concentration. harth-research-group.orgresearchgate.net The electron-withdrawing nature of the cyano group in 4-DPPBN would make it a relatively poor σ-donor but a better π-acceptor compared to simple triarylphosphines. This electronic modulation could influence key steps in the polymerization cycle, such as β-hydride elimination and reinsertion, which control the formation of branches in the polymer chain. For instance, palladium catalysts with phosphine-sulfonate ligands are notable for their ability to copolymerize ethylene (B1197577) with polar vinyl monomers, incorporating functional groups directly into a linear polyethylene (B3416737) backbone. uchicago.edu The use of an electron-poor ligand like 4-DPPBN could potentially enhance tolerance to polar functional groups on the monomer, a significant challenge in coordination polymerization.

Structure-Activity Relationships in Catalytic Systems

The catalytic performance of metal complexes is fundamentally dictated by the steric and electronic properties of their ligands. For systems involving 4-(diphenylphosphino)benzonitrile, understanding these relationships is key to optimizing reaction outcomes.

Electronic and Steric Parameter Optimization of the Ligand

The properties of phosphine ligands are often quantified using Tolman's parameters: the Tolman Electronic Parameter (TEP) and the cone angle. The TEP is a measure of a ligand's electron-donating or -withdrawing ability, determined from the A₁ C-O stretching frequency (ν(CO)) of a reference nickel complex, [LNi(CO)₃]. wikipedia.org Electron-donating ligands increase electron density on the metal, which engages in stronger π-backbonding with the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency. wikipedia.org Conversely, electron-withdrawing ligands decrease backbonding, resulting in a higher ν(CO). wikipedia.orgchemrxiv.org

The para-cyano group (-CN) on 4-DPPBN is strongly electron-withdrawing. Therefore, 4-DPPBN is considered an "electron-poor" phosphine ligand. Its TEP value would be significantly higher than that of the parent triphenylphosphine (PPh₃) and much higher than electron-rich alkylphosphines like tri(tert-butyl)phosphine (P(tBu)₃). wikipedia.org This is illustrated by comparing the TEP values of various para-substituted triarylphosphines. The steric profile, quantified by the cone angle, is not expected to differ significantly from that of triphenylphosphine.

Table 2: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands The value for P(p-CN-C₆H₄)₃ is included as a close proxy to illustrate the strong electron-withdrawing effect of the cyano group.

Ligand (L)TEP (ν(CO) in cm⁻¹)Electronic Nature
P(t-Bu)₃2056.1Strongly Donating
PMe₃2064.1Donating
PPh₃2068.9Reference
P(OPh)₃2085.3Withdrawing
P(p-CN-C₆H₄)₃2087.5Strongly Withdrawing
PF₃2110.9Very Strongly Withdrawing

Impact of Counter-Ions on Catalytic Performance

In catalytic reactions involving ionic intermediates, the nature of the counter-ion can have a profound effect on the catalyst's performance. While often considered "spectators," counter-ions can influence the solubility, stability, and reactivity of the active catalytic species through ion-pairing effects. In many late-transition metal-catalyzed reactions, cationic complexes are the active species, and the choice of a weakly or non-coordinating anion is crucial. Anions like BF₄⁻, PF₆⁻, or OTf⁻ are often employed to ensure that a coordination site remains available on the metal center for substrate binding.

Conversely, strongly coordinating anions can occupy a vacant site and inhibit catalysis. In some cases, counter-ions play a direct role. For instance, in certain palladium-catalyzed conjunctive cross-coupling reactions, halide ions (Cl⁻, Br⁻) generated from Grignard reagents can inhibit the catalyst, necessitating the use of stoichiometric additives to sequester them. nih.gov The choice of ligand can sometimes mitigate these negative effects; phosphine-oxazoline ligands have been shown to enable catalysis without the need for such halide-scavenging additives. nih.gov Therefore, when designing a catalytic system with a 4-DPPBN complex, the selection of an appropriate counter-ion is a critical parameter to optimize.

Catalyst Stability and Regeneration Mechanisms

The deactivation of homogeneous catalysts, particularly those based on palladium, is a critical issue that limits their industrial applicability. Common deactivation pathways include the formation of inactive palladium black through the aggregation of Pd(0) species, ligand degradation or dissociation, and poisoning by substrates, products, or impurities. acs.orgmdpi.com For palladium catalysts used in hydrogenation, deactivation can occur due to the accumulation of organic byproducts that block the catalyst's active sites and pores. mdpi.com

Several strategies have been developed for the regeneration of deactivated palladium catalysts. The appropriate method depends on the cause of deactivation.

Solvent Washing: For deactivation caused by the blockage of pores by organic residues, a regeneration method involving washing with specific solvents like chloroform (B151607) and glacial acetic acid, sometimes combined with ultrasonication, can effectively remove the blockages and restore catalytic activity. mdpi.comresearchgate.net

Oxidative Treatment: When deactivation is due to poisoning by species like sulfur, an oxidative treatment can be effective. For example, heating the deactivated catalyst in an air atmosphere can oxidize and remove sulfur-containing poisons, restoring the catalyst's function. google.com This method is also used to burn off coke deposits. researchgate.net

Chemical Regeneration: In some cases, chemical treatment can regenerate the catalyst. For Pd/C catalysts deactivated during hydrogenation, treatment with hydrogen peroxide has been shown to restore activity, allowing the catalyst to be recycled numerous times. google.com For palladium-based methane (B114726) abatement catalysts poisoned by SO₂, periodic operation under fuel-rich (reducing) conditions can regenerate the active palladium oxide surface. dcl-inc.com

The stability of a catalyst bearing the 4-DPPBN ligand would be subject to these common deactivation routes. The strong coordination of the phosphine to the metal center is generally favorable for stability, but the nitrile group could potentially interact with the metal or other reagents under certain reaction conditions. Understanding these potential deactivation pathways is essential for designing robust catalytic processes and effective regeneration protocols.

Mechanistic Elucidation and Theoretical Investigations of Benzonitrile, 4 Diphenylphosphino Systems

Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool for understanding the intricate details of molecular structure, reactivity, and the mechanisms of chemical reactions. For systems involving "Benzonitrile, 4-(diphenylphosphino)-" (also known as 4-DPPBN), these theoretical methods provide insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations are pivotal in elucidating the electronic and structural properties of this ligand and its metal complexes, as well as in unraveling the complex steps of catalytic cycles.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It has become one of the most popular and versatile methods in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov Unlike traditional wavefunction-based methods, DFT calculates the properties of a system based on its electronically determined electron density, a function of only three spatial coordinates. mpg.dewikipedia.org

In the context of "Benzonitrile, 4-(diphenylphosphino)-", DFT is employed to explore several key aspects:

Electronic Structure: DFT calculations can determine the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. semanticscholar.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov For 4-DPPBN, DFT helps in understanding the electronic influence of the diphenylphosphino group and the cyano group on the benzonitrile (B105546) framework.

Spectroscopic Correlations: Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). semanticscholar.orgresearchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions, such as π→π* transitions. semanticscholar.orgresearchgate.net This is valuable for characterizing both the free ligand and its metal complexes and understanding their photophysical properties. rsc.orgnih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Phosphine (B1218219) Ligand System This table presents hypothetical but realistic data for a system analogous to 4-DPPBN, as calculated by DFT methods.

PropertyValueInterpretation
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.
HOMO-LUMO Gap4.7 eVIndicates high kinetic stability and relatively low reactivity for the free ligand. researchgate.net
Dipole Moment4.5 DebyeReflects the polar nature of the molecule, influenced by the cyano and phosphino (B1201336) groups.
Global Hardness (η)2.35 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.9 eVQuantifies the electrophilic character of the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding, charge transfer, and intermolecular interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals. wisc.eduwikipedia.org This provides a clear "natural Lewis structure" representation of the molecule. wikipedia.org

For "Benzonitrile, 4-(diphenylphosphino)-" systems, NBO analysis is particularly useful for:

Analyzing Donor-Acceptor Interactions: The bonding between the 4-DPPBN ligand and a metal center can be described in terms of donor-acceptor interactions. NBO analysis quantifies the donation from the phosphorus lone pair (a Lewis-type donor orbital) to an empty orbital on the metal. rsc.org It also evaluates the extent of π-back-donation from filled metal d-orbitals to the empty antibonding orbitals (non-Lewis "acceptor" orbitals) of the ligand. rsc.orguleth.ca These antibonding orbitals are often the σ* orbitals of the P-C bonds. uleth.ca

Quantifying Charge Transfer and Stabilization Energy: The interaction between a filled "donor" NBO and an empty "acceptor" NBO leads to a lowering of the system's energy, which can be calculated using second-order perturbation theory. researchgate.net This stabilization energy (E(2)) is a direct measure of the strength of the interaction. In metal complexes of 4-DPPBN, NBO analysis can calculate the stabilization energies associated with both the ligand-to-metal σ-donation and the metal-to-ligand π-back-donation, providing a quantitative picture of the bonding.

Investigating Hybridization and Polarization: NBO analysis provides details about the hybridization of atomic orbitals that form the bonds and the polarization of these bonds. researchgate.netjoaquinbarroso.com For example, it can describe the hybridization of the phosphorus atom in the diphenylphosphino group and how it changes upon coordination to a metal. The polarization coefficients of the P-C and P-metal bonds indicate the covalent or ionic character of these bonds. wikipedia.org

Table 2: Hypothetical NBO Analysis of a Metal-4-DPPBN Bond Illustrative data showing key donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) PLP* (1) Metal (d-orbital)45.5Ligand-to-Metal σ-donation
BD* (1) P-CLP* (1) Metal (d-orbital)2.8Intraligand delocalization
LP (1) Metal (d-orbital)BD* (1) P-C8.2Metal-to-Ligand π-back-donation
LP (1) Metal (d-orbital)BD* (1) C-C (phenyl)5.1Metal-to-Ligand π-back-donation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While classical MD is common, for systems involving bond-making and bond-breaking, such as in catalysis, a quantum mechanics/molecular mechanics (QM/MM) approach is often necessary. tuwien.at In QM/MM simulations, the reactive core of the system (e.g., the metal center and the coordinated ligand) is treated with a high-level quantum mechanical method like DFT, while the rest of the system (e.g., solvent molecules, parts of the ligand far from the metal) is treated with a more computationally efficient classical force field. tuwien.at

For "Benzonitrile, 4-(diphenylphosphino)-" complexes, MD and QM/MM simulations can provide crucial insights into:

Dynamic Behavior and Conformational Flexibility: Simulations can model the dynamic behavior of the ligand as it coordinates to a metal center. This includes rotations around the P-C bonds and the flexibility of the entire ligand framework, which can influence the steric environment around the metal.

Ligand-Metal Ligation States: MD simulations can be used to explore the stability of different ligation states (e.g., monoligated vs. bisligated complexes). tuwien.at By calculating the free energy profiles for ligand association and dissociation, these simulations can predict the predominant species present in solution under catalytic conditions. tuwien.at

Solvent Effects: These simulations explicitly include solvent molecules, allowing for a detailed investigation of how the solvent influences the structure, stability, and reactivity of the metal complex. This is critical as solvent can play a significant role in stabilizing transition states and intermediates in a catalytic cycle.

Unraveling Catalytic Reaction Mechanisms

Theoretical investigations are essential for elucidating the detailed step-by-step mechanisms of catalytic reactions. For catalysts incorporating the 4-DPPBN ligand, computational studies can map out the potential energy surfaces for key elementary steps, identify transition states, and calculate activation barriers, thereby explaining the observed reactivity and selectivity.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles. wikipedia.org Oxidative addition involves the addition of a substrate to a metal center, increasing the metal's oxidation state and coordination number by two. libretexts.org Reductive elimination is the reverse process, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

Computational studies on systems with 4-DPPBN can elucidate:

Mechanism of Oxidative Addition: Several pathways are possible, including concerted, SN2-type, and radical mechanisms. libretexts.orglibretexts.org DFT calculations can determine the most favorable pathway by comparing the activation energies of the transition states for each route. For example, the oxidative addition of an aryl halide to a Pd(0) complex bearing 4-DPPBN ligands can be modeled to understand how the electronic properties of the ligand influence the reaction barrier. researchgate.net

Factors Affecting Reductive Elimination: This step is often the product-forming step in cross-coupling reactions. wikipedia.org For reductive elimination to occur, the two groups to be eliminated must typically be in a cis orientation to each other. libretexts.orgumb.edu DFT can be used to model the energetics of any required trans-to-cis isomerization and the subsequent elimination step. The electron-withdrawing nature of the cyano group in 4-DPPBN can influence the electron density at the metal center, which in turn affects the rate of reductive elimination. umb.edu

Table 3: Hypothetical Energy Profile for Oxidative Addition/Reductive Elimination Illustrative DFT-calculated relative free energies (ΔG in kcal/mol) for the reaction R-X + [M(4-DPPBN)₂] ⇌ [M(R)(X)(4-DPPBN)₂].

SpeciesΔG (kcal/mol)Description
Reactants: [M(L)₂] + R-X0.0Separated reactants (Reference)
Transition State (TS_OA)+15.2Activation barrier for oxidative addition
Product: cis-[M(R)(X)(L)₂]-10.5Thermodynamically favored product
Transition State (TS_RE)+22.8Activation barrier for reductive elimination from the cis-product

Migratory insertion and beta-hydride elimination are key steps in reactions like hydrogenation, hydroformylation, and polymerization. Migratory insertion involves the insertion of an unsaturated molecule (like an alkene or CO) into a metal-ligand bond. libretexts.org Beta-hydride elimination is the reverse process, where a hydrogen atom on a ligand at the beta position is transferred to the metal center, forming a metal-hydride bond and an alkene. libretexts.org

For catalysts containing the 4-DPPBN ligand, computational studies can provide detailed mechanistic understanding by:

Modeling Migratory Insertion: DFT calculations can map the reaction pathway for the insertion of an alkene into a metal-hydride or metal-alkyl bond. nih.gov These calculations reveal the structure of the four-centered transition state and the associated activation energy. The stereochemistry of the insertion, which is typically syn, can also be confirmed. libretexts.org The steric and electronic properties of the 4-DPPBN ligand play a crucial role in controlling the rate and regioselectivity of this step.

Identification and Characterization of Catalytically Active Intermediates

The identification and characterization of catalytically active intermediates are fundamental to understanding the mechanism of a transition metal-catalyzed reaction. These transient species, which exist between the catalyst resting state and the transition state, provide direct insight into the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. For catalytic systems employing Benzonitrile, 4-(diphenylphosphino)- (also known as 4-DPPBN), the electronic properties of the ligand, influenced by the electron-withdrawing cyano (-CN) group, are expected to modulate the stability and reactivity of such intermediates.

In palladium-catalyzed cross-coupling reactions, catalytically active species are often low-coordinate Pd(0) or Pd(II) complexes. The 4-DPPBN ligand would coordinate to the metal center through its phosphorus atom. Spectroscopic techniques are crucial for characterizing these intermediates. In situ high-pressure Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide valuable information on the structure and concentration of intermediates and catalyst resting states under actual reaction conditions. researchgate.net

While extensive research has been conducted on palladium complexes with various phosphine ligands, specific spectroscopic and crystallographic characterization of catalytically active intermediates involving the 4-(diphenylphosphino)benzonitrile ligand is not extensively detailed in the available literature. However, general principles suggest that the electron-withdrawing nature of the 4-cyano substituent on the phenyl ring would decrease the electron density at the phosphorus atom. This, in turn, can affect the stability of palladium intermediates. For example, in a typical Pd(0)/Pd(II) cycle, a less electron-donating ligand like 4-DPPBN might favor the reductive elimination step and potentially influence the rate of oxidative addition. The precise characterization of such species, for example, a monoligated Pd(0) complex like [(4-DPPBN)Pd(0)], remains a significant synthetic challenge due to their high reactivity. chemrxiv.org The formation of cationic palladacycles is another possibility, where the ligand structure and electronic properties are critical for promoting the reaction. beilstein-journals.org

Kinetic Studies and Reaction Rate Analysis

Investigation of Induction Periods and Activation Events

An induction period in a catalytic reaction is a delay before the reaction reaches its maximum rate. This phenomenon often points to a slow catalyst activation step, where a precatalyst is converted into the catalytically active species. The investigation of such periods is crucial for optimizing reaction conditions and understanding the true nature of the active catalyst.

For catalysts incorporating phosphine ligands, induction periods can arise from several factors, including the reduction of a metal precatalyst (e.g., Pd(II) to Pd(0)) or the dissociation of ligands to generate a more active, low-coordinate species. In some cases, the presence of strongly bound ligands on a catalyst surface can lead to an induction period, as the reaction will only commence after the ligands have desorbed. researchgate.net While the study of induction periods is a recognized aspect of catalysis research, specific kinetic investigations detailing an induction period for a reaction catalyzed by a complex of Benzonitrile, 4-(diphenylphosphino)- are not prominently featured in the available research. Such a study would involve monitoring the reaction progress over time, identifying any initial lag phase, and systematically varying reaction parameters (e.g., temperature, concentrations of reagents and ligand) to elucidate the chemical transformations occurring during the catalyst activation phase.

Quantitative Analysis of Substituent Effects via Hammett Plots

The electronic properties of a ligand can profoundly impact the rate and selectivity of a catalytic reaction. The Hammett equation provides a well-established method for quantifying these electronic effects by correlating reaction rates or equilibrium constants with substituent constants (σ). A Hammett plot, which graphs the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ), can reveal the sensitivity of a reaction to electronic perturbations.

In the context of phosphine ligands, a series of ligands with varying para-substituents can be synthesized to probe the electronic demand of a specific step in the catalytic cycle. Benzonitrile, 4-(diphenylphosphino)- would be one member of such a series, featuring a strongly electron-withdrawing cyano group (σp = +0.66). A quantitative analysis of ligand effects (QALE) allows for the correlation of kinetic data with electronic parameters derived from the ligands. researchgate.net

A hypothetical Hammett study involving 4-DPPBN and related ligands would involve measuring the rate constants for a given reaction under identical conditions for each ligand. The slope of the resulting Hammett plot (the reaction constant, ρ) would indicate the nature of the rate-determining step. A positive ρ value would suggest that electron-withdrawing groups on the ligand accelerate the reaction, indicating the development of negative charge at the metal center in the transition state. Conversely, a negative ρ value would imply that electron-donating groups are beneficial. Despite the utility of this approach, a specific study featuring a Hammett plot derived from a series of substituted phosphine ligands that includes Benzonitrile, 4-(diphenylphosphino)- to quantify its electronic influence on a catalytic reaction rate is not described in the available literature.

Below is a hypothetical data table illustrating the type of data that would be collected for such a study.

Substituent (X) on P(p-C₆H₄X)Ph₂Hammett Constant (σp)Observed Rate Constant (k, s⁻¹)log(k/k₀)
OCH₃-0.270.0005-1.00
CH₃-0.170.0009-0.74
H0.000.00250.00
Cl0.230.00800.51
CN (4-DPPBN) 0.66 0.0550 1.34

Note: The rate constant values are hypothetical and for illustrative purposes only.

Isotopic Effects for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step (RDS) and characterizing the transition state structure. researchgate.net This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.

In a catalytic cycle involving a complex of Benzonitrile, 4-(diphenylphosphino)-, KIE studies could be designed to probe specific elementary steps. For instance, in a C-H activation step, deuterating the C-H bond of the substrate would be expected to produce a significant primary KIE if this step is rate-limiting. Similarly, intermolecular KIEs can be measured by using a mixture of labeled and unlabeled reactants.

The experimental protocol involves running parallel reactions with isotopically labeled and unlabeled substrates under identical conditions and precisely measuring the reaction rates or product ratios. The magnitude of the KIE provides clues about the transition state; for example, a large KIE suggests a symmetric transition state where the bond to the isotope is significantly broken. While the use of deuterium (B1214612) labeling is a standard and informative technique in mechanistic chemistry, specific KIE studies on reactions catalyzed by complexes of Benzonitrile, 4-(diphenylphosphino)- have not been reported in the searched literature.

Below is a table illustrating typical data from a KIE experiment.

SubstrateRate Constant (k)KIE (kH/kD)
Reactant-HkH\multirow{2}{*}{kH/kD value}
Reactant-DkD

Note: This table represents the format of KIE data, not specific experimental results for the compound .

Supramolecular Assemblies Involving Benzonitrile, 4 Diphenylphosphino and Materials Science Implications

Principles of Self-Assembly in Coordination-Driven Systems

Coordination-driven self-assembly is a powerful "bottom-up" strategy for the spontaneous construction of complex, ordered supramolecular architectures from simpler components. researchgate.net The process relies on the predictable and directional nature of coordinate bonds formed between metal ions (nodes) and organic ligands (linkers). rsc.org The final geometry of the assembled structure is dictated by the intrinsic properties of its constituents, namely the preferred coordination geometry of the metal center and the number and orientation of the binding sites on the organic ligand. researchgate.netnih.gov

Ligands like Benzonitrile (B105546), 4-(diphenylphosphino)- are exemplary linkers for this approach. They feature distinct donor groups that can exhibit selective binding affinities. The phosphorus atom of the diphenylphosphino group is a soft Lewis base, showing a strong preference for soft metal ions such as Pd(II), Pt(II), Ag(I), and Au(I). nih.gov The nitrogen atom of the nitrile group is a harder Lewis base, capable of coordinating to a variety of transition metals. This heterobifunctional nature allows for the potential construction of heterometallic assemblies through selective coordination. rsc.org The rigid, linear geometry of the 1,4-disubstituted benzene (B151609) ring ensures that the coordination vectors of the two donor groups are directed away from each other, making it an ideal component for creating predictable and well-defined angles and distances within a larger assembly.

Metal-Organic Frameworks (MOFs) and Coordination Polymer Formation

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are extended, crystalline materials formed by linking metal ions or clusters with organic ligands. rsc.orgmdpi.com The use of bifunctional linkers like Benzonitrile, 4-(diphenylphosphino)- is a key strategy in the design of these materials. rsc.org In such structures, the ligand bridges between metal centers, propagating a network in one, two, or three dimensions.

While the literature contains numerous examples of MOFs constructed from phosphine-functionalized linkers, such as those based on (diphenylphosphino)terephthalic acid, specific examples utilizing Benzonitrile, 4-(diphenylphosphino)- as the primary linker are less common. However, based on established principles, it can be readily envisaged as a linker. nih.gov For instance, coordination of both the phosphine (B1218219) and nitrile ends to metal centers would generate an extended network. The resulting dimensionality would depend on the coordination number and geometry of the metal node. A metal center capable of binding two ligands in a linear fashion would produce a 1D chain, whereas a metal that coordinates four ligands in a square-planar or tetrahedral geometry could generate 2D or 3D frameworks, respectively. mdpi.comrsc.org

The topology of a MOF or CP describes the underlying connectivity of its network, abstracting the metal nodes and organic linkers into points and lines. mdpi.com The final topology is a direct consequence of the geometry of the building blocks. mdpi.com

In a hypothetical MOF constructed from Benzonitrile, 4-(diphenylphosphino)- acting as a linear linker, its combination with a four-connecting square-planar metal node could result in a two-dimensional network with a sql (square lattice) topology. nih.gov If coordinated to a tetrahedral, four-connecting node (e.g., a Zn₄O cluster), an interpenetrated three-dimensional framework with a dia (diamondoid) topology might be formed. The significant steric bulk of the diphenylphosphino group would play a crucial role in directing the assembly and influencing the degree of interpenetration, where multiple independent networks are intertwined.

A key feature of many MOFs is their permanent porosity, which makes them suitable for applications in gas storage and separation. ekb.eg The incorporation of functional groups, such as phosphines, into the pore walls can tailor the surface chemistry and influence adsorption properties. The phosphine moiety can act as a binding site for specific molecules or be used to anchor other functional species via post-synthetic modification. mdpi.com

Framework NameLinker(s)Metal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)
PCM-1024,4'-bis(diphenylphosphino)-1,1'-biphenylZn(II)~4500.25
Zr-PMOF2-(diphenylphosphino)terephthalic acidZr(IV)10450.45
LSK-15Terephthalic acid & 2-(diphenylphosphino)terephthalic acidAl(III)13520.62

This table presents representative data for analogous phosphine-containing MOFs to illustrate typical porosity characteristics.

Design and Synthesis of Discrete Supramolecular Structures (e.g., Rectangles, Cubes)

Beyond infinite polymers, coordination-driven self-assembly is widely used to create discrete, hollow 3D structures often described as molecular cages or polyhedra. mdpi.comnih.gov The "directional bonding" approach, pioneered by Stang and others, combines metal-based "corners" with linear "edge" linkers to form predictable geometric shapes. nih.gov

Benzonitrile, 4-(diphenylphosphino)- is an excellent candidate for a linear edge component in such assemblies. The synthesis typically involves combining the ligand with a metal precursor that has a fixed coordination angle. For example, cis-protected square-planar complexes of Pd(II) or Pt(II), such as [Pd(dppp)(OTf)₂] where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, can serve as 90° corners. The self-assembly of two such metal corners with two linear ditopic ligands like Benzonitrile, 4-(diphenylphosphino)- would be expected to yield a neutral or cationic molecular rectangle. nih.gov Similarly, combining tritopic corner units with this linear linker could lead to the formation of trigonal prisms or other polyhedra. The phosphine group's strong affinity for late transition metals like palladium and platinum makes this a highly favorable and predictable assembly process. nih.gov

ShapeCorner Component (Example)Edge Component (Example)Resulting Assembly (General Formula)
Molecular Square/Rectanglecis-[Pd(en)(NO₃)₂]4,4'-Bipyridine[Pd₄(en)₄(L)₄]⁸⁺
Molecular Trianglecis-[Pt(PEt₃)₂(OTf)₂]1,4-Bis(4-pyridylethynyl)benzene[Pt₃(PEt₃)₆(L)₃]⁶⁺
Tetrahedral CageTri(4-pyridyl)methanol[Cu(CH₃CN)₄]PF₆[Cu₄(L)₄]⁴⁺

This table provides examples of components used to form discrete supramolecular structures, illustrating the modularity of the approach for which Benzonitrile, 4-(diphenylphosphino)- could serve as an edge component.

Role of Counter-Ions in Directing Solid-State Packing and Supramolecular Motifs

In the self-assembly of cationic coordination complexes, the counter-anion plays a critical, and often underappreciated, role in directing the final solid-state architecture. researchgate.net Anions influence the system not merely as charge-balancing species but as active structural components that can dictate crystal packing through non-covalent interactions such as hydrogen bonding and anion-π interactions. researchgate.net The size, geometry, and coordinating ability of the anion can determine whether a discrete cage is formed or if the components assemble into an extended coordination polymer. rsc.org

A study on an iron(II) complex containing both a benzonitrile ligand (4-nitrobenzonitrile) and a chelating phosphine ligand (dppe) demonstrated this effect clearly. When iodide (I⁻) was used as the counter-ion, the resulting crystal structure was non-centrosymmetric, with the cations forming chains. In contrast, when the larger, non-coordinating hexafluorophosphate (B91526) (PF₆⁻) anion was used, the complex crystallized in a centrosymmetric space group, forming discrete tetrameric motifs. mdpi.comnih.gov These results show that different counter-ions can promote specific and directional intermolecular interactions that govern the formation of a particular crystal packing arrangement. nih.gov The choice of anion—from small, coordinating halides like Cl⁻ to large, non-coordinating ions like triflate (OTf⁻) or BF₄⁻—is therefore a crucial parameter for controlling the supramolecular outcome. rsc.org

Development of Functional Materials (excluding intrinsic material properties)

The supramolecular assemblies derived from Benzonitrile, 4-(diphenylphosphino)- and similar linkers are not just structurally elegant but are also platforms for the development of functional materials. nih.gov The function often arises from the structure of the assembly itself, such as the presence of an ordered porous network or an isolated molecular-scale cavity. ekb.eg

One key application for MOFs containing accessible phosphine sites is in heterogeneous catalysis. The framework can act as a "solid-state ligand," immobilizing a secondary, catalytically active metal species at the phosphine sites. nih.gov This approach combines the advantages of homogeneous catalysis (well-defined active sites) with heterogeneous catalysis (ease of catalyst separation and recyclability). rsc.org

Discrete molecular cages formed with this linker would possess an internal cavity capable of encapsulating guest molecules. nih.govrsc.org This encapsulation can stabilize reactive species, alter the properties of the guest, or be used for targeted delivery or sensing applications. Furthermore, the ordered arrays of metal ions and functional groups within both MOFs and discrete assemblies can serve as templates for subsequent chemical transformations or the synthesis of other materials. For example, a coordination polymer could be used as a precursor that, upon heating, yields well-dispersed metal nanoparticles on a carbonaceous support.

Functionalization and Derivatization of Benzonitrile, 4 Diphenylphosphino

Modification of the Benzonitrile (B105546) Moiety

The benzonitrile component of the molecule provides a versatile platform for introducing new functional groups and building molecular complexity.

The aromatic ring of the benzonitrile moiety is susceptible to both electrophilic and nucleophilic attack, although its reactivity is heavily influenced by the electronic properties of its substituents. The cyano group (-CN) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (SEAr) and directs incoming electrophiles to the meta-position. Conversely, the diphenylphosphino group (-PPh2) is generally considered an ortho-, para-directing group. The interplay of these two groups dictates the regioselectivity of substitution reactions.

Due to the electron-deficient nature of the aromatic ring imparted by the nitrile group, it is particularly activated for nucleophilic aromatic substitution (SNAr). scranton.eduresearchgate.net This type of reaction typically requires a leaving group, such as a halogen, positioned ortho or para to the activating group. Thus, derivatives of DPPB containing halogens on the benzonitrile ring can readily react with various nucleophiles to create new C-C, C-N, C-O, and C-S bonds. For instance, a fluorine atom, being a good leaving group in SNAr reactions, can be displaced by nucleophiles in halogenated analogs of DPPB. nih.gov

The nitrile functional group is a valuable synthetic handle that can be converted into a variety of other functional groups. researchgate.net Its carbon atom is electrophilic, making it susceptible to nucleophilic attack. libretexts.org

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-(diphenylphosphino)benzoic acid. This reaction proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4), which results in the formation of [4-(diphenylphosphino)phenyl]methanamine. libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. For example, reaction with phenylmagnesium bromide followed by an aqueous workup would produce (4-(diphenylphosphino)phenyl)(phenyl)methanone.

These transformations allow for the incorporation of the DPPB scaffold into a wider range of molecular architectures, including acids, amines, and complex ketones.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in While DPPB itself is often used as a ligand in these reactions, its structure can also be diversified by participating as a substrate, provided it is first functionalized with a suitable leaving group (e.g., a halide or triflate).

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is a prime example. nih.govnih.gov A halogenated derivative, such as 4-(diphenylphosphino)iodobenzonitrile, could be coupled with various aryl or vinyl boronic acids to synthesize more complex biaryl phosphine (B1218219) ligands. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2Catalyst SystemProduct
2-Iodo-4-(diphenylphosphino)benzonitrilePhenylboronic acidPd(PPh3)4, Na2CO32-Phenyl-4-(diphenylphosphino)benzonitrile

This strategy is highly valued for its mild reaction conditions and high tolerance for various functional groups, making it a key method for synthesizing complex molecules for materials science and pharmaceutical applications. tezu.ernet.innih.gov

Chemical Transformations of the Diphenylphosphino Group

The phosphorus center of the diphenylphosphino group is a key site of reactivity, characterized by its nucleophilic lone pair of electrons and its ability to exist in multiple oxidation states.

One of the most common reactions of tertiary phosphines is their oxidation to the corresponding phosphine oxide. semanticscholar.org The phosphorus(III) center in DPPB is readily oxidized to a phosphorus(V) center, forming 4-(diphenylphosphinoyl)benzonitrile. This transformation can be achieved using a variety of common oxidizing agents, including hydrogen peroxide (H2O2), molecular oxygen, or potassium persulfate (K2S2O8). semanticscholar.org

Table 2: Common Oxidation Reactions of DPPB

Oxidizing AgentProduct
Hydrogen Peroxide (H2O2)4-(diphenylphosphinoyl)benzonitrile
Air (O2)4-(diphenylphosphinoyl)benzonitrile

This oxidation changes the electronic and steric properties of the phosphorus group significantly. The resulting phosphine oxide has a tetrahedral geometry and the phosphorus atom is no longer a good nucleophile or ligand for transition metals.

The lone pair of electrons on the phosphorus atom makes the diphenylphosphino group nucleophilic, allowing it to react with a range of electrophiles. researchgate.net

Key reactions include:

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of phosphonium (B103445) salts. This reaction converts the neutral phosphine into a positively charged phosphonium ion, such as [4-cyanophenyl)(diphenyl)(methyl)phosphonium iodide.

Sulfurization: DPPB can react with elemental sulfur (S8) or other sulfur sources to form the corresponding phosphine sulfide, 4-(diphenylphosphinothioyl)benzonitrile.

Coordination Chemistry: As a tertiary phosphine, DPPB is an excellent ligand for transition metals. nih.gov It can donate its lone pair of electrons to a metal center to form a coordination complex. This property is the basis for its widespread use in catalysis.

These transformations of the diphenylphosphino group are crucial for tuning the electronic properties of the molecule and for synthesizing phosphonium salts and other derivatives with diverse applications.

Concluding Remarks and Future Research Perspectives

Synthesis of Key Contributions of Benzonitrile (B105546), 4-(diphenylphosphino)- to Date

Benzonitrile, 4-(diphenylphosphino)-, also known as 4-cyanophenyldiphenylphosphine, has established itself as a significant and versatile bifunctional ligand in the realms of coordination chemistry and catalysis. Its key contribution lies in the unique combination of a soft phosphine (B1218219) donor and a hard nitrile group within a single rigid molecular framework. This arrangement allows for multiple modes of coordination to metal centers, enabling the formation of diverse supramolecular structures and catalytically active species.

The diphenylphosphino moiety provides a reliable coordination site for transition metals, particularly late transition metals like palladium, forming stable complexes that are effective in cross-coupling reactions. Research has demonstrated the utility of such palladium complexes in fundamental organic transformations like the Sonogashira and Suzuki-Miyaura reactions. researchgate.net The presence of the cyano group offers several advantages; it can act as a secondary coordination site to form chelate or bridged structures, or it can remain as a functional handle for post-synthesis modification. Furthermore, the electronic properties of the ligand, influenced by the electron-withdrawing nature of the nitrile, can modulate the reactivity of the metal center. Studies on related phosphino-nitrile ligands have shown that this electronic tuning is crucial for catalytic efficiency. richmond.edu The ability of the benzonitrile fragment to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, has also been leveraged to construct complex supramolecular assemblies and host-guest systems. nih.gov

Emerging Paradigms in Phosphine-Nitrile Ligand Research

The research landscape for phosphine-nitrile ligands, including Benzonitrile, 4-(diphenylphosphino)-, is shifting from the study of simple coordination complexes to the exploration of their cooperative and multifunctional capabilities. A significant emerging paradigm is the concept of "bifunctional catalysis," where both the phosphine and nitrile groups play active and distinct roles in a catalytic cycle. rsc.org This dual functionality can facilitate novel reaction pathways that are inaccessible with monofunctional ligands.

Another developing area is the use of these ligands in the design of "metal-organic cages" and other complex supramolecular structures. The directional-bonding capabilities of both the phosphine and nitrile ends of the molecule are being exploited to self-assemble intricate, well-defined architectures. researchgate.net These structures are of interest for applications in molecular recognition, encapsulation, and as nanoreactors. The precise recognition of benzonitrile derivatives by macrocyclic hosts highlights the potential for creating highly specific key-lock complexes, which could be a foundation for developing advanced sensors or drug delivery systems. nih.gov Furthermore, there is a growing interest in bioorthogonal catalysis, where ligands like Benzonitrile, 4-(diphenylphosphino)- could be incorporated into larger biomolecular scaffolds to perform targeted chemical transformations within biological systems, although this is still a nascent field for this specific ligand. nih.gov

Promising Avenues for Novel Catalytic Systems

The unique characteristics of Benzonitrile, 4-(diphenylphosphino)- open up several promising avenues for the development of novel catalytic systems. The physical separation of the hard nitrile and soft phosphine donors makes it an ideal candidate for heterobimetallic catalysts, where two different metal centers could be coordinated to the same ligand, enabling tandem or cooperative catalytic reactions.

There is significant potential in exploiting the nitrile group's reactivity. For instance, palladium complexes of this ligand could catalyze a cross-coupling reaction via the phosphine group, followed by a subsequent metal-catalyzed reaction involving the nitrile, such as a cyclization or addition reaction, all in a one-pot process. This approach could streamline the synthesis of complex heterocyclic molecules. The catalytic rearrangement of aldoximes to amides or their dehydration to nitriles, which has been demonstrated with palladium complexes of other phosphino-oxime ligands, suggests that catalysts based on Benzonitrile, 4-(diphenylphosphino)- could be developed for similar transformations involving nitrile group manipulation. uniovi.es The demonstrated high catalytic activity of palladium complexes with the related bis(diphenylphosphino)acetonitrile ligand in Suzuki-Miyaura coupling suggests that systems based on Benzonitrile, 4-(diphenylphosphino)- could be optimized to achieve extremely high turnover numbers, contributing to greener and more efficient chemical manufacturing. rsc.org

Table 1: Potential Catalytic Applications and Research Directions
Catalytic ApplicationPotential Role of Benzonitrile, 4-(diphenylphosphino)-Research Direction
Tandem Catalysis Ligand supports a primary catalytic center (e.g., Pd) at the phosphine site while the nitrile group facilitates a secondary reaction.Development of one-pot syntheses of complex heterocycles.
Heterobimetallic Catalysis Serves as a bridging ligand to bring two different metal centers into proximity for cooperative catalysis.Synthesis and study of heterobimetallic complexes for challenging transformations.
Switchable Catalysis The coordination mode of the nitrile group could be altered by an external stimulus, changing the catalyst's activity or selectivity.Investigation of stimuli-responsive catalytic systems.
Green Chemistry Design of highly efficient and recyclable catalysts for cross-coupling reactions.Optimization of reaction conditions to achieve high turnover numbers and catalyst reuse. rsc.orgnus.edu.sg

Future Directions in Advanced Materials Science Applications

In materials science, the future applications of Benzonitrile, 4-(diphenylphosphino)- are centered on its use as a building block for functional coordination polymers and metal-organic frameworks (MOFs). scispace.com The rigid structure and defined coordination vectors of this ligand are ideal for constructing porous materials with tailored properties for gas storage, separation, or heterogeneous catalysis. The incorporation of the polar nitrile group into the pores of a MOF could lead to materials with high selectivity for the adsorption of specific molecules like carbon dioxide.

Furthermore, the integration of the diphenylphosphino group allows for the post-synthetic modification of these materials. For example, metal centers could be introduced at the phosphine sites after the framework has been constructed, creating highly dispersed and accessible catalytic sites within the porous structure. This strategy could lead to a new class of robust and recyclable single-site heterogeneous catalysts. The photoluminescent properties of benzonitrile derivatives also suggest potential applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs), where the ligand could be part of a larger emissive or host material. rsc.org The development of therapeutic coordination polymers, which release drugs through the degradation of metal-ligand bonds, opens the possibility of using biocompatible metal complexes of Benzonitrile, 4-(diphenylphosphino)- as linkers in novel drug delivery systems. rsc.org

Table 2: Potential Advanced Materials Applications
Material TypeRole of Benzonitrile, 4-(diphenylphosphino)-Potential Application
Metal-Organic Frameworks (MOFs) Bifunctional organic linker connecting metal nodes.Gas storage/separation, heterogeneous catalysis, chemical sensing. scispace.com
Coordination Polymers Building block for 1D, 2D, or 3D polymeric structures.Luminescent materials, drug delivery systems, selective deposition inhibitors. rsc.orgchemrxiv.org
Supramolecular Assemblies Component in self-assembled host-guest systems or molecular cages.Molecular recognition, encapsulation, nanoreactors. nih.govresearchgate.net
Functional Surfaces Anchoring group for modifying surfaces with specific catalytic or recognition properties.Development of smart materials and sensors.

Q & A

Q. What are the standard synthetic routes for 4-(diphenylphosphino)benzonitrile, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling between a benzonitrile derivative and diphenylphosphine. Key steps include:

  • Precursor Preparation : Use halogenated benzonitrile (e.g., 4-bromobenzonitrile ) as the starting material.
  • Phosphination : React with diphenylphosphine under inert atmosphere (argon/nitrogen) with catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/dichloromethane) to isolate the product.

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–5 mol%Higher loading reduces side reactions but increases cost.
Temperature80–100°CLower temps slow reaction; higher temps risk decomposition.
Reaction Time12–24 hrsInsufficient time leads to incomplete coupling.

Validation : Monitor via TLC or GC with internal standards (e.g., pentadecane) .

Q. Which spectroscopic techniques are most effective for confirming the structure of 4-(diphenylphosphino)benzonitrile?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as multiplet peaks (δ 7.2–8.0 ppm). The nitrile group (C≡N) does not show a proton signal.
    • ³¹P NMR : A singlet near δ −5 to −10 ppm confirms the presence of the phosphine group .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2220 cm⁻¹) and P–C (aromatic) (~1430 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z 287.29) and fragmentation patterns .

Data Interpretation Challenges : Overlapping aromatic signals in NMR may require 2D techniques (e.g., COSY, HSQC) for unambiguous assignment.

Advanced Research Questions

Q. How does 4-(diphenylphosphino)benzonitrile function as a ligand in metal-organic frameworks (MOFs) or homogeneous catalysis?

Methodological Answer: The compound’s P and N donor atoms enable versatile coordination:

  • MOF Design : Acts as a mixed-donor ligand to stabilize metals in low oxidation states (e.g., Cu⁺, Pd⁰) . Example application: Constructing MOFs with β-diketone and nitrile moieties for gas adsorption .
  • Catalysis : In cross-coupling reactions (Suzuki, Heck), the phosphine group enhances electron-rich metal centers (e.g., Pd), while the nitrile modulates solubility in polar solvents .

Q. Experimental Optimization :

ApplicationMetal SaltSolvent SystemKey Outcome
Suzuki CouplingPd(OAc)₂EtOH/H₂OHigh TON (turnover number) due to ligand stability .
MOF SynthesisCu(NO₃)₂DMF/MeOHCrystalline frameworks with pore sizes > 0.9 nm .

Q. What strategies resolve contradictions in electronic behavior observed in 4-(diphenylphosphino)benzonitrile-based charge-transfer systems?

Methodological Answer: The compound’s twisted intramolecular charge-transfer (TICT) states can lead to conflicting fluorescence data. Approaches include:

  • Solvent Polarity Studies : Compare emission spectra in aprotic (toluene) vs. protic (methanol) solvents. Red shifts in polar solvents suggest TICT stabilization .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and verify electron density distribution on P and C≡N groups .

Case Study : In SpiroAC-CN derivatives, steric hindrance from diphenylphosphino groups reduces planarization, altering radiative decay rates .

Q. How can researchers mitigate decomposition of 4-(diphenylphosphino)benzonitrile under oxidative or thermal conditions?

Methodological Answer:

  • Stabilization Techniques :
    • Oxidative Protection : Add antioxidants (e.g., BHT) or store under argon.
    • Thermal Stability : DSC/TGA analysis reveals decomposition onset at ~200°C. For high-temp reactions (e.g., catalysis), use short reaction times (<1 hr) .
  • Analytical Monitoring : LC-MS to detect degradation products (e.g., phosphine oxide formation) .

Q. Decomposition Pathways :

Phosphine Oxidation : P(III) → P(V) oxide (IR: P=O stretch ~1150 cm⁻¹).

Nitrile Hydrolysis : C≡N → CONH₂ under acidic conditions (validate via ¹³C NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.